molecular formula C11H7BrClNO2 B137063 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde CAS No. 136812-28-7

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde

Cat. No. B137063
M. Wt: 300.53 g/mol
InChI Key: IAVQKWOOKOSXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C11H7BrClNO2 and a molecular weight of 300.54 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde were not found, related compounds such as 2-chloroquinoline-3-carbaldehydes have been synthesized using the Meth-Cohn synthesis with Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .


Molecular Structure Analysis

The molecular structure of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde consists of a quinoline ring system with bromo, chloro, methoxy, and carboxaldehyde functional groups .

Safety And Hazards

The safety data sheet (SDS) for 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde provides information on its hazards, handling and storage, exposure controls and personal protection, and other safety-related aspects .

properties

IUPAC Name

8-bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-8-3-2-6-4-7(5-15)11(13)14-10(6)9(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVQKWOOKOSXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589180
Record name 8-Bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde

CAS RN

136812-28-7
Record name 8-Bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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